



Application Notes and Protocols for C29 Administration in Mouse Models of Sepsis

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Compound of Interest		
Compound Name:	C29	
Cat. No.:	B611394	Get Quote

For Researchers, Scientists, and Drug Development Professionals Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Toll-like receptor 2 (TLR2) plays a crucial role in initiating the innate immune response by recognizing a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. However, excessive TLR2 signaling can lead to a hyperinflammatory state, contributing to the pathology of sepsis. **C29**, also known as TL2-**C29**, is a small molecule inhibitor that specifically targets the Toll/interleukin-1 receptor (TIR) domain of TLR2. By binding to a pocket in the BB loop of the TIR domain, **C29** blocks the interaction between TLR2 and the adaptor protein MyD88, thereby inhibiting downstream inflammatory signaling pathways such as NF-kB and MAPK activation.[1][2][3][4] In murine models, **C29** preferentially inhibits the TLR2/1 signaling pathway.[1][2][3] These application notes provide detailed protocols for the administration of **C29** in lipopolysaccharide (LPS)-induced and cecal ligation and puncture (CLP) mouse models of sepsis.

Mechanism of Action of C29

C29 is a selective inhibitor of TLR2 signaling. It functions by binding to the TIR domain of TLR2, which is essential for downstream signal transduction. This binding event physically obstructs the recruitment of the adaptor protein MyD88 to the TLR2 receptor complex. Consequently, the activation of downstream signaling cascades, including the NF-κB and

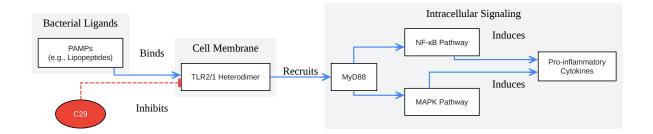




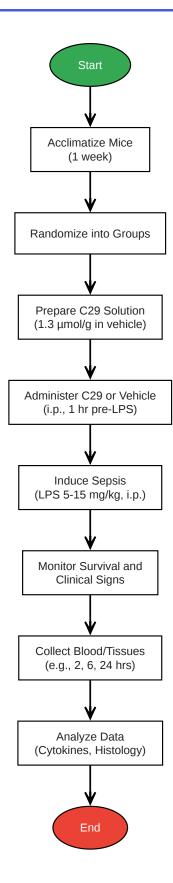


MAPK pathways, is attenuated. This leads to a reduction in the production of pro-inflammatory cytokines, which are key mediators of the excessive inflammation seen in sepsis.[1][3][4]













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